molecular formula CH2N2Na2+2 B1598318 Disodium cyanamide CAS No. 20611-81-8

Disodium cyanamide

Cat. No. B1598318
CAS RN: 20611-81-8
M. Wt: 88.02 g/mol
InChI Key: RMPWNCZXUIYTJJ-UHFFFAOYSA-N
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Description

Disodium cyanamide is a chemical compound that is widely used in various scientific research applications. It is a white crystalline substance that is soluble in water and has a strong odor. Disodium cyanamide is produced by the reaction of calcium carbide with nitrogen gas under high pressure and temperature.

Scientific Research Applications

Cyanamide Formation in Primitive Earth Conditions

Cyanamide's role in chemical evolution is highlighted by the formation of its dimer, dicyandiamide, under conditions simulating early Earth. This formation occurs through ultraviolet irradiation of dilute cyanide solutions and electron irradiation in a methane, ammonia, and water mixture (Schimpl, Lemmon, & Calvin, 1965).

Application in Textile Industry

Disodium cyanamide is used in catalysis for cross-linking cotton cellulose with 1,2,3,4-butanetetracarboxylic acid (BTCA), improving the smooth drying appearance of treated cotton. This process is significantly influenced by the bath pH, and two possible reaction mechanisms involving urea formation are proposed (Choi, Mahmood, Li, & Schlup, 1995).

Role in Organic Chemistry

Disodium cyanamide is crucial in synthesizing di-isopropylcyanamide, a reagent for converting 8-lithio-5,6,7,8-tetra-hydroquinolines into 8-cyano-5,6,7,8-tetrahydroquinolines, a process important in organic chemistry (Crossley & Shepherd, 1985).

Allelopathic Properties in Agriculture

The allelochemical nature of cyanamide is explored through its phytoxic effect on plant growth, particularly in onion roots. It inhibits root growth rate, reduces fresh and dry weight accumulation, and causes disturbances in cell division and cytoskeleton formation. The effects are reversible but concentration-dependent (Soltys et al., 2011).

Involvement in Fuel Cell Technology

Disodium cyanamide is used in preparing metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts in fuel cell technology. The best catalysts demonstrate good performance and contribute significantly to the field of electrochemistry (Chung et al., 2010).

Future Directions

: Sigma-Aldrich : Analytice : ECHA

properties

IUPAC Name

disodium;cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPWNCZXUIYTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2Na2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.020 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium;cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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